2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)- 2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)-
Brand Name: Vulcanchem
CAS No.: 63217-39-0
VCID: VC20485575
InChI: InChI=1S/C22H15ClO8S3/c23-32(24,25)20-12-11-16-14-21(30-33(26,27)18-7-3-1-4-8-18)22(15-17(16)13-20)31-34(28,29)19-9-5-2-6-10-19/h1-15H
SMILES:
Molecular Formula: C22H15ClO8S3
Molecular Weight: 539.0 g/mol

2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)-

CAS No.: 63217-39-0

Cat. No.: VC20485575

Molecular Formula: C22H15ClO8S3

Molecular Weight: 539.0 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)- - 63217-39-0

Specification

CAS No. 63217-39-0
Molecular Formula C22H15ClO8S3
Molecular Weight 539.0 g/mol
IUPAC Name [3-(benzenesulfonyloxy)-6-chlorosulfonylnaphthalen-2-yl] benzenesulfonate
Standard InChI InChI=1S/C22H15ClO8S3/c23-32(24,25)20-12-11-16-14-21(30-33(26,27)18-7-3-1-4-8-18)22(15-17(16)13-20)31-34(28,29)19-9-5-2-6-10-19/h1-15H
Standard InChI Key LPVTZQLZNSDOAF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C=C(C=CC3=C2)S(=O)(=O)Cl)OS(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Core Structure and Functional Groups

The parent compound, 2-naphthalenesulfonyl chloride (C₁₀H₇ClO₂S), consists of a naphthalene ring system with a sulfonyl chloride group (-SO₂Cl) at the 2-position . The derivative 6,7-bis((phenylsulfonyl)oxy)- introduces two phenylsulfonyloxy (-O-SO₂-C₆H₅) groups at the 6- and 7-positions (Figure 1). This modification significantly alters the compound’s electronic properties, steric bulk, and solubility.

Key structural attributes:

  • Molecular formula: Hypothesized as C₂₈H₁₈ClO₈S₃ (based on addition of two phenylsulfonyloxy groups to the parent structure).

  • Molecular weight: Estimated at 635.08 g/mol.

  • Symmetry: The 6,7-substitution pattern creates a pseudo-ortho-diaxial geometry, potentially influencing conformational rigidity .

Synthetic Pathways and Reaction Mechanisms

Parent Compound Synthesis

The synthesis of 2-naphthalenesulfonyl chloride involves the reaction of sodium 2-naphthalenesulfonate with phosphorus oxychloride (POCl₃) in chloroform at 90°C for 9 hours, achieving yields up to 95.8% . This method leverages the electrophilic substitution of the sulfonate group with chlorine.

Critical reaction parameters:

  • Solvent: Chloroform (non-polar, inert) .

  • Temperature: 90°C (optimized for reaction rate without decomposition) .

  • Molar ratio: Excess POCl₃ (5 mol per 1.5 mol sodium sulfonate) ensures complete conversion .

Derivatization to 6,7-Bis((Phenylsulfonyl)Oxy)-

Introducing phenylsulfonyloxy groups at the 6- and 7-positions likely requires a multi-step process:

  • Hydroxylation: Directing hydroxyl groups to the 6- and 7-positions via electrophilic aromatic substitution or microbial oxidation.

  • Sulfonation: Reaction with phenylsulfonyl chloride (C₆H₅SO₂Cl) under basic conditions (e.g., triethylamine in dichloromethane) .

Hypothetical reaction conditions:

StepReagents/ConditionsPurpose
1HNO₃/H₂SO₄, 50°CNitration at 6,7-positions
2H₂/Pd-C, ethanolReduction to amines
3H₂O₂, HClDiazotization and hydrolysis to hydroxyl groups
4PhSO₂Cl, Et₃N, CH₂Cl₂, 0→25°CSulfonate ester formation

Yield challenges: Steric hindrance from the 2-sulfonyl chloride group may reduce efficiency at the 6,7-positions, necessitating excess phenylsulfonyl chloride or high-pressure conditions.

Physicochemical Properties

Solubility and Partitioning

The parent compound exhibits limited aqueous solubility (0.115 mg/mL) , but the addition of polar sulfonate esters may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO).

Predicted properties:

PropertyValue (Estimated)Method
LogP3.2–4.1XLOGP3
Water solubility<0.01 mg/mLESOL
pKa~1.2 (sulfonyl chloride)Analogous structures

Spectroscopic Characteristics

  • ¹H NMR: Expected aromatic multiplet signals at δ 7.5–8.5 ppm for naphthalene protons, with downfield shifts for sulfonate esters .

  • IR: Strong peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

Sulfonamide derivatives of 2-naphthalenesulfonyl chloride show activity as:

  • Protease inhibitors (e.g., HIV-1 protease) .

  • Antibacterial agents targeting dihydropteroate synthase .

The 6,7-bis((phenylsulfonyl)oxy)- derivative could serve as a prodrug, with ester groups hydrolyzing in vivo to release active metabolites.

Material Science Applications

  • Polymer cross-linking: Sulfonate esters act as latent sulfonic acid sources for ion-exchange membranes.

  • Coordination chemistry: Potential ligand for metal-organic frameworks (MOFs) due to multiple Lewis basic sites.

Hazard ClassPacking GroupFee (USD)
8 (Corrosive)II15–60 (Limited Quantity)

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